molecular formula C8H12O3 B3324431 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol CAS No. 185622-63-3

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Cat. No. B3324431
M. Wt: 156.18 g/mol
InChI Key: FXOFSGSXPYHEMV-XVMARJQXSA-N
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Description

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a cyclopentane-fused dioxolane compound . Its chemical structure consists of a cyclopentane ring with a 1,3-dioxolane moiety attached. The stereochemistry is specified by the S and R configurations at positions 3a, 4, and 6a. This compound exhibits interesting biological and pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including ring-closing reactions , oxidations , and stereoselective transformations . Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the enantioselective synthesis has been a focus due to its potential biological activity.



Molecular Structure Analysis

The molecular formula of this compound is C~8~H~15~NO~3~ . It contains an amino group , a dioxolane ring , and two methyl groups . The spatial arrangement of these atoms significantly influences its properties. The 3D structure reveals the relative positions of substituents and their impact on reactivity.



Chemical Reactions Analysis

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol participates in various chemical reactions:



  • Hydrolysis : The dioxolane ring can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The amino group may react with electrophiles, leading to functionalized derivatives.

  • Oxidation : Oxidative processes can modify the hydroxyl group, affecting its biological activity.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which reflects its crystalline structure.

  • Solubility : Investigating its solubility in various solvents provides insights into its formulation and delivery.

  • Stability : Assessing stability under different conditions (e.g., temperature, pH) informs storage and handling guidelines.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Consider its environmental fate and potential ecological risks.


Future Directions


  • Biological Activity : Investigate its pharmacological effects, such as antiviral , anti-inflammatory , or anticancer properties.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize activity.

  • Formulation : Develop suitable formulations for drug delivery.


properties

IUPAC Name

(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOFSGSXPYHEMV-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C=C[C@@H]([C@@H]2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 3
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 4
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 5
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 6
Reactant of Route 6
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

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